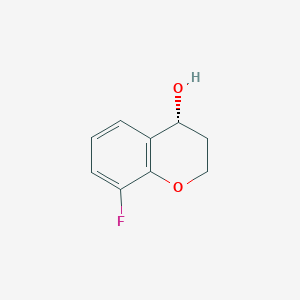

(4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Description

(4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 1270289-89-8) is a chiral benzopyran derivative with a fluorine substituent at position 8 and a hydroxyl group at position 4 in the (4R)-configuration. Its molecular formula is C₉H₉FO₂, and it has a molecular weight of 168.17 g/mol . Key identifiers include:

- SMILES:

C1COC2=C([C@@H]1O)C=CC=C2F - InChIKey:

WQHKECFCIGOLGN-MRVPVSSYSA-N - IUPAC Name: (4R)-8-fluoro-3,4-dihydro-2H-chromen-4-ol

The compound’s stereochemistry and collision cross-section (CCS) values have been computationally predicted, though experimental literature data on its biological activity or synthesis remain sparse . It is commercially available as a research-grade powder, with packaging options tailored for air-sensitive materials .

Properties

IUPAC Name |

(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHKECFCIGOLGN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1O)C=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

Cyclization Reaction: The precursor undergoes a cyclization reaction to form the benzopyran ring structure. This step often involves the use of a Lewis acid catalyst.

Reduction: The final step involves the reduction of the intermediate compound to yield this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.

Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, and substituted benzopyrans, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biology:

Enzyme Inhibition: (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

Medicine:

Drug Development: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry:

Chemical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new products.

Mechanism of Action

The mechanism of action of (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and selectivity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations in the Benzopyran Core

The following table summarizes key structural and physicochemical differences between (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol and its analogs:

Physicochemical and Functional Differences

- Electron-Withdrawing vs.

- Polarity and Solubility: The 5,8-difluoro derivative (C₉H₈F₂O₂) exhibits higher polarity due to dual fluorine atoms, which may improve aqueous solubility relative to the mono-fluoro compound .

Research and Commercial Relevance

- Drug Discovery : Methyl- and methoxy-substituted benzopyrans (e.g., C₁₁H₁₄O₃) are explored as anti-inflammatory or antimicrobial agents, though the 8-fluoro analog’s biological profile remains underexplored .

- Material Science : The collision cross-section (CCS) predictions for This compound suggest utility in mass spectrometry-based metabolomics, where CCS values aid compound identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.